molecular formula C21H24N4O3S B2977980 N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105227-89-1

N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2977980
M. Wt: 412.51
InChI Key: ULJWOTRTIOOCJQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : A study by Başoğlu, Yolal, Demirci, Demirbas, Bektaş, and Karaoglu (2013) discusses the synthesis of various azole derivatives, including 1,3,4-oxadiazole, and their antimicrobial activities. Some of these compounds demonstrated activity against tested microorganisms, highlighting their potential use in addressing microbial infections (Başoğlu et al., 2013).

  • Antibacterial Study of N-Substituted Derivatives : Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

Anticancer Properties

  • Tubulin Inhibitor Chemotype for Antiproliferative Agents : Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, and Gakh (2014) identified a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, as tubulin inhibitors. These compounds showed potential as anticancer agents by inhibiting mitotic cells in a leukemia cell line (Krasavin et al., 2014).

Antidiabetic Screening

  • In Vitro Antidiabetic Activity : Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) conducted a study on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, revealing their potential in vitro antidiabetic activity through α-amylase inhibition assays (Lalpara et al., 2021).

Crystal Structure and DFT Calculations

  • Structural Analysis and Computational Study : Kumara, Harish, Shivalingegowda, Tandon, Mohana, and Lokanath (2017) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and performed crystal structure studies and density functional theory (DFT) calculations. This research provides insight into the molecular structure and properties of these compounds (Kumara et al., 2017).

Antinociceptive and Antidepressant Effects

  • Investigation of 5-HT Receptor Antagonists : Roberts, Belenguer, Middlemiss, and Routledge (1998) studied the effects of certain 5-HT1B/1D receptor antagonists, which may include compounds structurally similar to N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, on serotonin levels. This research is significant for understanding the role of these compounds in antinociceptive and antidepressant effects (Roberts et al., 1998).

Additional Applications

  • Synthesis for PET Radiotracer Study : Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound related to the queried chemical, for use in positron emission tomography (PET) studies, demonstrating its potential in medical imaging (Katoch-Rouse & Horti, 2003).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly. Always follow Material Safety Data Sheet (MSDS) guidelines when working with chemicals.


properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-17-8-6-15(7-9-17)10-11-22-21(26)25-12-2-4-16(14-25)19-23-24-20(28-19)18-5-3-13-29-18/h3,5-9,13,16H,2,4,10-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWOTRTIOOCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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